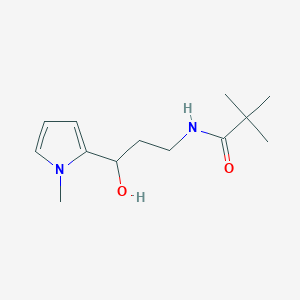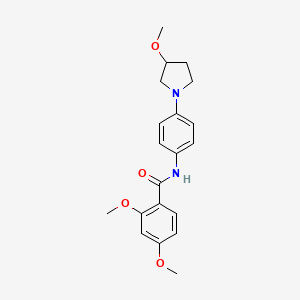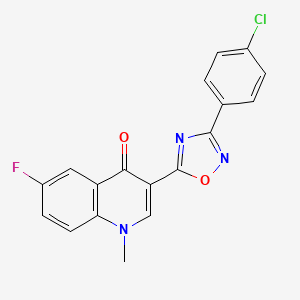
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)pivalamide” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the related compound pyrrolidine . Pyrrole is a basic molecule that constitutes a wide variety of natural products, including certain enzymes and hemoglobin .
Synthesis Analysis
The synthesis of pyrrole derivatives has been a subject of interest in medicinal chemistry due to their diverse biological activities . The Paal-Knorr Pyrrole Synthesis is a common method for synthesizing pyrroles . This method involves the condensation of primary amines with 1,4-diketones . Other methods include the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Chemical Reactions Analysis
Pyrrole and its derivatives are involved in a variety of chemical reactions. For instance, N-substituted pyrroles can be synthesized via the Michael addition of pyrrole with electrophilic olefins . Furthermore, N-acylpyrroles can be synthesized via olefin ring-closing metathesis of diallylamines followed by in situ oxidative aromatization .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Synthesis
- The molecular structure of related compounds, such as those containing pivalamide, pyridin, and hydroxy-methylphenyl moieties, demonstrates significant interest in understanding the conformational and chemical properties of these molecules. For instance, Atalay et al. (2016) detailed the structure of a compound with similar moieties, highlighting the intramolecular hydrogen bond stabilization and the molecular conformation influenced by these bonds (Atalay, Gerçeker, Esercİ, & Ağar, 2016).
Therapeutic Applications
- The investigation of anti-inflammatory activity through the synthesis of ibuprofen analogs incorporates pyrrolidine among other active hydrogen-containing compounds, showing potent anti-inflammatory activity in certain derivatives (Rajasekaran, Sivakumar, & Jayakar, 1999). This study suggests the potential for developing new therapeutic agents based on modifications of known anti-inflammatory drugs (Rajasekaran, Sivakumar, & Jayakar, 1999).
Gene Silencing and Disease Treatment
- Pyrrole-imidazole (PI) polyamides, featuring pyrrolidine structures, have been explored for their ability to inhibit gene transcription, offering a novel approach for treating diseases like renal diseases by silencing specific genes involved in disease progression. Matsuda et al. (2011) demonstrated that targeted PI polyamides could significantly reduce disease markers in a model of hypertensive nephrosclerosis, suggesting a potential application in gene therapy (Matsuda et al., 2011).
Chemical Reactivity and Modification
- Research into the control of lithiation sites on derivatives such as N-(pyridin-3-ylmethyl)pivalamide shows the nuanced control over chemical reactivity that can be achieved, impacting the synthesis of complex molecules. Smith et al. (2013) explored the lithiation reactions offering insights into regioselective synthesis methods that can be applied to various chemical synthesis challenges (Smith, El‐Hiti, Alshammari, & Fekri, 2013).
Zukünftige Richtungen
Given the diverse biological activities of pyrrole derivatives, future research could focus on exploring this scaffold to its maximum potential against several diseases or disorders . This could involve the design and synthesis of new pyrrole derivatives, as well as the investigation of their physicochemical interactions, bioactivities, and potential applications in medicine .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as those containing the 1h-pyrrol-2-yl group, have been associated with a broad range of biological activities .
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways .
Result of Action
Compounds with similar structures have been associated with a variety of biological activities .
Eigenschaften
IUPAC Name |
N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-13(2,3)12(17)14-8-7-11(16)10-6-5-9-15(10)4/h5-6,9,11,16H,7-8H2,1-4H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTIBXAOTSXQTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCC(C1=CC=CN1C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3As,6aR)-5-(2-chloroacetyl)-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-3a-carbonitrile](/img/structure/B2773202.png)
![ethyl [3-cyclopropyl-6-oxo-4-(trifluoromethyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2773203.png)
![{[2-(4-Nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetonitrile](/img/structure/B2773204.png)
![3,4,5-triethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2773205.png)

![3-benzyl-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-oxo-N-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2773209.png)


![2,5-dimethoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2773213.png)
![2-[1-(4-Bromophenyl)cyclobutyl]acetic acid](/img/structure/B2773214.png)



